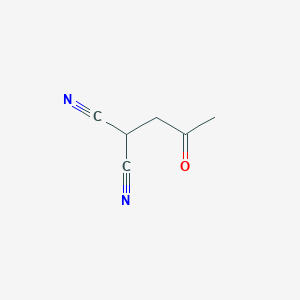

2-(2-Oxopropyl)malononitrile

Descripción general

Descripción

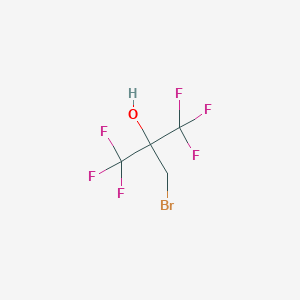

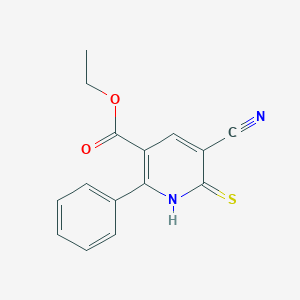

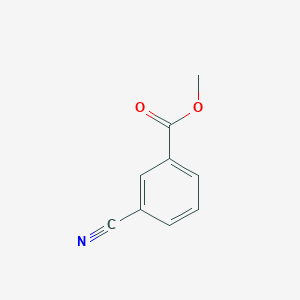

“2-(2-Oxopropyl)malononitrile” is a chemical compound with the molecular formula C6H6N2O . It is a derivative of malononitrile, which is a widely used building block in organic synthesis .

Synthesis Analysis

The synthesis of compounds similar to “2-(2-Oxopropyl)malononitrile” has been reported in the literature. For instance, the electro-organic green synthesis of dicyano-2-(2-oxoindolin-3-ylidene) malononitriles using molecular iodine as a catalyst has been described . This method showed tolerance towards various electron-donating and electron-withdrawing groups and was completed in a short reaction time .Molecular Structure Analysis

The molecular structure of “2-(2-Oxopropyl)malononitrile” consists of six carbon atoms, six hydrogen atoms, two nitrogen atoms, and one oxygen atom .Chemical Reactions Analysis

Malononitrile, a related compound, is known for its reactivity in various multi-component reactions for the synthesis of diverse bioactive heterocycles . It has been used in the Knoevenagel condensation and the Gewald reaction .Aplicaciones Científicas De Investigación

Organic Chemistry Applications : Malononitrile is extensively used in organic chemistry, particularly in the pharmaceutical industry, for the production of pesticides, fungicides, solvato-chromic dyes, and organic semiconductors (Hassan & Elmaghraby, 2015).

Chemoselective Addition : It plays a role in chemoselective 1,2- and 1,4-addition to ortho-formyl chalcones, leading to the production of isobenzofurans and indanols with significant enantioselectivity, showcasing its utility in creating diverse molecular structures (Maity et al., 2017).

Environmentally Benign Synthesis : A novel, environmentally friendly method for synthesizing 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives has been developed. This process uses cerium(IV) ammonium nitrate in phosphorus ionic liquid, indicating its potential in green chemistry applications (Bahrami et al., 2021).

Heterocyclic Systems Preparation : Malononitrile dimer is a versatile reagent for preparing various heterocyclic systems, applicable in multiple fields (Dotsenko et al., 2018).

Chemical and Industrial Applications : A novel colorimetric probe for malononitrile analysis has been developed, suitable for chemical and industrial applications due to its low detection limit (Kim et al., 2020).

Biological Systems : It is used in the synthesis of diverse functionalized molecules potentially useful in biological systems, as demonstrated by the use of imidazole as an organocatalyst in multicomponent reactions (Khan et al., 2014).

Biological Imaging : Ratiometric fluorescent strategies have been developed for malononitrile determination in organic and aqueous media, showing promise in biological imaging applications (Gong et al., 2021).

Health and Environmental Monitoring : A latent turn-on fluorescent probe, Mal-P1, effectively detects toxic malononitrile in water and CS gas, offering potential applications in health and environmental monitoring (Jung et al., 2020).

Electrocatalytic Transformation : Malononitrile is used in the electrocatalytic transformation of carbonyl compounds into functionally substituted cyclopropanes, indicating its role in synthetic organic electrochemistry (Elinson et al., 2000).

One-Pot Electrophilic Cyanation-Functionalization : A novel strategy for the synthesis of disubstituted malononitriles has been developed, avoiding toxic cyanide or malononitrile as starting materials (Mills & Rousseaux, 2019).

Green and Reusable Catalysis : MgO nanoparticles have been shown to catalyze one-pot syntheses of 2,6-dicyanoanilines and 1,3-diarylpropyl malononitriles, highlighting the catalyst's efficiency and environmental friendliness (Safaei‐Ghomi et al., 2015).

Antifungal Agents : Novel 2-iminochromene dimers derived from malononitrile have been found to inhibit Aspergillus growth and reduce ochratoxin A production, suggesting their potential as antifungal agents (Costa et al., 2008).

Safety And Hazards

Direcciones Futuras

The future directions for “2-(2-Oxopropyl)malononitrile” and related compounds could involve further exploration of their synthesis methods and potential applications. For instance, the electro-organic green synthesis method could serve as an alternative strategy to synthesize other biologically important oxoindolin-3-ylidene malononitrile derivatives . Additionally, the wide range of pharmacological properties of these compounds could be further explored .

Propiedades

IUPAC Name |

2-(2-oxopropyl)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-5(9)2-6(3-7)4-8/h6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPFNCVSSGJUGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Oxopropyl)propanedinitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 3,3'-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy-](/img/structure/B45420.png)

![N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B45432.png)